Cilengitide trifluoroacetate is a cyclic peptide that acts as an integrin inhibitor, specifically targeting the alpha-v beta-3 and alpha-v beta-5 integrins. This compound is notable for its application in cancer therapy, particularly in the treatment of glioblastoma and other solid tumors. The trifluoroacetate salt form enhances its solubility and stability, making it more suitable for pharmaceutical formulations. Cilengitide has been investigated for its potential to inhibit tumor growth by blocking integrin-mediated signaling pathways that promote angiogenesis and metastasis.
Cilengitide trifluoroacetate is synthesized from the parent compound Cilengitide, which is derived from a specific sequence of amino acids designed to mimic the RGD (arginine-glycine-aspartic acid) sequence found in extracellular matrix proteins. It falls under the classification of cyclic peptides and integrin antagonists. The compound is primarily sourced from chemical synthesis methods, including solid-phase peptide synthesis and enzymatic catalysis.
The synthesis of Cilengitide trifluoroacetate can be achieved through several methods:
The solid-phase synthesis typically involves:
In enzymatic synthesis, specific linear peptide substrates are designed to interact with thioesterases, facilitating rapid cyclization and purification via high-performance liquid chromatography (HPLC) .
Cilengitide trifluoroacetate has a well-defined molecular structure characterized by its cyclic nature and specific amino acid sequence that mimics natural integrin ligands.
Cilengitide undergoes various chemical reactions during its synthesis, including:
These reactions are meticulously controlled to ensure high purity and yield of the final product.
Cilengitide functions primarily as an integrin antagonist. Its mechanism involves:
This inhibition leads to reduced angiogenesis and tumor growth in various cancer models .
Cilengitide trifluoroacetate has significant applications in scientific research and clinical settings:
Cilengitide trifluoroacetate (cyclo-(RGDfNMeV)) is a cyclic pentapeptide engineered to mimic the endogenous Arg-Gly-Asp (RGD) motif found in extracellular matrix (ECM) proteins like fibronectin and vitronectin. Its high-affinity binding to integrins αvβ3 and αvβ3 is achieved through precise stereochemical complementarity with the ligand-binding pocket. The compound's β-turn conformation positions the Arg sidechain to form salt bridges with the αv subunit's β-propeller domain (e.g., Asp218), while the Asp residue coordinates the metal ion-dependent adhesion site (MIDAS) within the β3 subunit's βA domain via a Mg²⁺ ion [1] [7]. This bidentate anchoring disrupts natural ligand engagement by occupying the RGD-binding cleft with subnanomolar affinity (KD = 0.6 nM for αvβ3). Hydrophobic interactions, particularly from the D-phenylalanine residue, enhance stability by engaging nonpolar residues flanking the binding site. X-ray crystallography studies confirm that the N-methylation of the peptide bond prevents enzymatic degradation while optimizing the orientation of key pharmacophores for target engagement [2] [8].
Table 1: Key Structural Interactions in Cilengitide-Integrin Complexes
Integrin Subunit | Interaction Type | Cilengitide Residue | Integrin Residue/Region | Functional Consequence |
---|---|---|---|---|
αv subunit | Ionic bond | Arginine (R) | Asp218 (β-propeller) | Anchors ligand to αv interface |
β3 subunit | Metal coordination | Aspartic acid (D) | MIDAS Mg²⁺ (βA domain) | Disrupts ligand-MIDAS binding |
β3 subunit | Hydrophobic | D-Phenylalanine (f) | Phe/Tyr residues near MIDAS | Stabilizes closed conformation |
β3 subunit | Conformational | N-Methylation | Adjacent peptide backbone | Prevents proteolysis; optimizes fit |
Cilengitide functions as a competitive antagonist by saturating the RGD-binding site of αvβ3 and αvβ5 integrins, thereby sterically hindering physiological ligand recognition. Surface plasmon resonance (SPR) assays demonstrate that cilengitide displaces fibronectin and vitronectin with >100-fold higher efficiency than linear RGD peptides [3]. At therapeutic concentrations (≥10 μM), it inhibits cell adhesion to ECM substrates by >90% in αvβ3-expressing melanoma and glioblastoma models. However, paradoxically, at sub-inhibitory concentrations (≤1 μM), cilengitide exhibits partial agonistic activity—inducing transient phosphorylation of focal adhesion kinase (FAK) at Tyr397 and extracellular signal-regulated kinase (Erk1/2) [6]. This biphasic effect correlates with ligand density: low-dose cilengitide enhances endothelial cell migration on vitronectin by promoting αvβ3 clustering at focal adhesion sites, whereas high concentrations abrogate motility by saturating receptor sites. This concentration-dependent switch underscores the delicate equilibrium between antagonism and agonism in RGD-based therapeutics [3] [6].
Table 2: Functional Consequences of Cilengitide Binding at Variable Concentrations
Concentration Range | Ligand Displacement Efficiency | FAK/Erk Phosphorylation | Cell Migration | Mechanistic Implication |
---|---|---|---|---|
Low (≤1 μM) | <50% | Transient increase | Enhanced | Partial agonism; priming |
High (≥10 μM) | >90% | Sustained inhibition | Suppressed | Full competitive antagonism |
Integrins exist in equilibrium between inactive (bent) and active (extended) conformations. Cilengitide binding stabilizes the low-affinity state by preventing the structural rearrangements required for outside-in signaling. Comparative studies with wild-type fibronectin (wtFN10) and a high-affinity mutant (hFN10) reveal that cilengitide binding does not induce the hybrid domain "swing-out" motion characteristic of integrin activation. Instead, it traps the β3 subunit in a closed conformation, evidenced by the absence of ligand-induced binding site (LIBS) epitopes (e.g., LIBS-1 and AP5) typically exposed during activation [8]. This contrasts sharply with physiological ligands like wtFN10, which trigger LIBS expression and increase the hydrodynamic radius of αvβ3 from 6.0 nm to 6.6 nm due to conformational extension. Mutagenesis studies identify a critical π-π interaction between Tyr122 in the β3 subunit and the D-Phe residue of cilengitide as pivotal for constraining the integrin in an inactive state. Disruption of this interaction (e.g., via Tyr122Ala mutation) converts cilengitide into a partial agonist [8].
Table 3: Conformational States of αvβ3 Integrin Induced by Ligands
Ligand | Integrin Conformation | Hybrid Domain Position | LIBS Epitope Exposure | Hydrodynamic Radius (Rs) | Functional Outcome |
---|---|---|---|---|---|
None (resting) | Bent (closed) | Inward | Absent | 5.9 nm | Inactive |
wtFN10 | Extended (open) | Swing-out | High (AP5, LIBS-1) | 6.6 nm | Full activation |
Cilengitide | Bent (closed) | Inward | Low/absent | 6.0 nm | Pure antagonism |
Cilengitide (Tyr122Ala mutant) | Partially extended | Intermediate | Moderate | 6.3 nm | Partial agonism |
A critical feature of cilengitide is its differential selectivity for αvβ3/αvβ5 over the structurally related integrin αIIbβ3 (gpIIbIIIa). SPR assays demonstrate a 200-fold selectivity ratio (KD αvβ3 = 0.6 nM vs. KD αIIbβ3 = 120 nM) due to sequence divergence in the βA domain loops flanking the MIDAS [1] [5]. While αvβ3 and αIIbβ3 share conserved RGD-coordinating residues, non-conserved residues (e.g., Ala50 in αvβ3 vs. Asp163 in αIIbβ3) create steric and electrostatic barriers that reduce cilengitide’s affinity for the platelet receptor. In functional assays, cilengitide inhibits αvβ3-mediated adhesion of oral squamous cell carcinoma (OSCC) cells at IC50 = 5 nM but requires >1,000 nM to block αIIbβ3-dependent platelet aggregation [5]. Cross-reactivity profiling against other RGD-binding integrins (α5β1, α8β1) reveals IC50 values >100 nM, confirming its αv-centric selectivity. This discrimination is clinically significant: unlike αIIbβ3 antagonists (e.g., eptifibatide), cilengitide does not induce thrombocytopenia or bleeding disorders at anti-angiogenic doses [1] [7].
Table 4: Selectivity Profile of Cilengitide Across Integrin Subtypes
Integrin Target | KD or IC50 (nM) | Functional Assay | Selectivity Ratio (vs. αvβ3) | Structural Determinants of Selectivity |
---|---|---|---|---|
αvβ3 | 0.6 | Cell adhesion | 1x | Optimal fit in RGD cleft; Mg²⁺ coordination |
αvβ5 | 2.4 | Cell adhesion | 4x | Similar β-propeller topology |
αIIbβ3 (gpIIbIIIa) | 120 | Platelet aggregation | 200x | Steric clash with Asp163; altered MIDAS loop |
α5β1 | >1,000 | Fibronectin binding | >1,666x | Suboptimal RGD loop engagement |
αvβ6 | 85 | TGF-β activation | 142x | Distinct β6 subunit interface |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9